N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c1-18-7(8-2-3-9(12)19-8)6-14-11(17)15-5-4-13-10(15)16/h2-3,7H,4-6H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDGRHEILCFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCNC1=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Methoxyethyl Substitution: The chlorinated thiophene undergoes a substitution reaction with a methoxyethyl group, often using a base such as sodium hydride.
Imidazolidine Formation: The final step involves the formation of the imidazolidine ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
- 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide. It features a chlorothiophene ring, a methoxyethyl group, and an imidazolidine carboxamide moiety, which contribute to its unique biological activities.
| Property | Description |
|---|---|
| IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide |
| Molecular Formula | C12H12ClN3O3S |
| Molecular Weight | 303.75 g/mol |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways associated with growth and survival.
Ongoing studies are investigating these mechanisms to elucidate the precise pathways involved.
Anticancer Properties
Research into the anticancer effects of similar compounds suggests that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cell proliferation in human colon adenocarcinoma cells at micromolar concentrations .
Case Study Example : In a study involving chalcones, compounds with structural similarities demonstrated IC50 values indicating potent growth inhibition of cancer cells. The most active derivatives showed over 100% growth inhibition at high concentrations, suggesting that modifications to the chemical structure can enhance biological potency .
Antimicrobial Activity
There is preliminary evidence suggesting that compounds with thiophene moieties possess antimicrobial properties. The presence of the chlorothiophene structure in this compound may enhance its ability to combat bacterial or fungal infections, although specific studies on this compound are still needed.
In Vitro Studies
In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. Further research is necessary to confirm if N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide exhibits comparable effects.
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. Its unique structure may allow it to serve as a lead compound for developing new drugs targeting various diseases, including:
- Cancer : As an anticancer agent.
- Infectious Diseases : Due to potential antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
